3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide
Description
The compound 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide is an acrylamide derivative featuring a furan ring substituted with a 2-chlorophenyl group and an N-(2-ethoxyphenyl)amide moiety.
Properties
CAS No. |
853348-51-3 |
|---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-ethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H18ClNO3/c1-2-25-20-10-6-5-9-18(20)23-21(24)14-12-15-11-13-19(26-15)16-7-3-4-8-17(16)22/h3-14H,2H2,1H3,(H,23,24)/b14-12+ |
InChI Key |
NKAOVWLEGXXNBN-WYMLVPIESA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-ethoxyaniline under specific conditions to yield the final product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Variations in the N-Phenyl Substituent
The N-substituent on the amide group significantly influences physicochemical properties and binding interactions. Key analogs include:
Key Observations :
Variations in the Furan Ring Substituent
The furan ring's substitution pattern modulates electronic properties and steric bulk:
Key Observations :
- Steric Effects : Larger substituents (e.g., bromine) may hinder access to hydrophobic binding pockets.
Modifications in the Propenamide Chain
The acrylamide chain's functionalization impacts conformational flexibility and electronic properties:
Key Observations :
- Conformational Rigidity : Bulky substituents (e.g., diethylamide in ) may restrict rotation, favoring specific bioactive conformations.
Biological Activity
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide is C21H18ClNO3, with a molecular weight of approximately 373.85 g/mol. The compound features a chlorophenyl group, a furyl moiety, and an ethoxyphenyl side chain, contributing to its biological properties and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can include the condensation of appropriate phenolic precursors with furan derivatives, followed by acylation steps to introduce the propenamide functionality. The synthetic routes are crucial for obtaining high yields and purity necessary for biological testing.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide exhibit significant anticancer activity. For instance, related furan chalcone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives with similar structures have demonstrated IC50 values in the low micromolar range against several cancer cell lines .
Urease Inhibition
The compound has also been evaluated for its urease inhibitory activity. Urease is an enzyme that plays a role in various pathological conditions, including urinary tract infections and gastric ulcers. In comparative studies, 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide showed promising urease inhibition, with IC50 values comparable to reference drugs like thiourea .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. It has been noted that compounds with similar structural motifs can downregulate pro-inflammatory cytokines and inhibit pathways involving NF-κB activation . This suggests that 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide may possess therapeutic benefits in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of compounds like 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide. Modifications to the chlorophenyl or ethoxyphenyl groups can significantly influence potency and selectivity against specific biological targets. For example, variations in halogen substitutions on the phenyl rings have been correlated with enhanced anticancer activity .
Case Studies
- Urease Inhibition Study : A study conducted on a series of furan chalcone derivatives found that compounds structurally related to 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-ethoxyphenyl)-2-propenamide exhibited IC50 values ranging from 16.13 μM to 18.75 μM for urease inhibition, indicating their potential as therapeutic agents against urease-related conditions .
- Anticancer Activity Assessment : In vitro studies demonstrated that similar compounds could effectively induce apoptosis in cancer cell lines such as MCF-7 and HeLa, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
